molecular formula C24H24ClN3OS B2917462 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 332045-85-9

4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2917462
CAS No.: 332045-85-9
M. Wt: 437.99
InChI Key: IITAZEVEVIVDRF-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a propylsulfanyl group attached to a dihydropyridine ring.

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine ring, followed by the introduction of the chlorophenyl, cyano, and propylsulfanyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3OS/c1-4-13-30-24-18(14-26)22(17-10-6-7-11-19(17)25)21(16(3)27-24)23(29)28-20-12-8-5-9-15(20)2/h5-12,22,27H,4,13H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITAZEVEVIVDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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